3h-Spiro[2-benzofuran-1,1'-cyclobutane]-5-ol
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Overview
Description
3h-Spiro[2-benzofuran-1,1’-cyclobutane]-5-ol is a unique organic compound characterized by its spirocyclic structure, which includes a benzofuran moiety fused to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3h-Spiro[2-benzofuran-1,1’-cyclobutane]-5-ol can be achieved through several methods. One common approach involves a catalytic asymmetric one-pot [3+2] cyclization/semipinacol rearrangement sequence. This method utilizes a catalysis system of copper (II) and bisoxazoline (BOX) to construct the spirocyclic structure efficiently . The reaction typically involves substituted benzoquinones and allylic alcohols, yielding the desired product with high enantioselectivity and diastereoselectivity.
Industrial Production Methods
While specific industrial production methods for 3h-Spiro[2-benzofuran-1,1’-cyclobutane]-5-ol are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, as well as scaling up the process using continuous flow reactors or batch reactors.
Chemical Reactions Analysis
Types of Reactions
3h-Spiro[2-benzofuran-1,1’-cyclobutane]-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzofuran moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3h-Spiro[2-benzofuran-1,1’-cyclobutane]-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3h-Spiro[2-benzofuran-1,1’-cyclobutane]-5-ol exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with biological molecules in a unique manner, potentially binding to specific enzymes or receptors. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3h-Spiro[2-benzofuran-1,3’-pyrrolidine]
- 3h-Spiro[2-benzofuran-1,3’-piperidine]
- 3h-Spiro[1-benzofuran-2,1’-cyclohexane]
Uniqueness
3h-Spiro[2-benzofuran-1,1’-cyclobutane]-5-ol is unique due to its specific spirocyclic structure, which includes a benzofuran moiety fused to a cyclobutane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1415598-90-1; 1823871-89-1 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.215 |
IUPAC Name |
spiro[3H-2-benzofuran-1,1'-cyclobutane]-5-ol |
InChI |
InChI=1S/C11H12O2/c12-9-2-3-10-8(6-9)7-13-11(10)4-1-5-11/h2-3,6,12H,1,4-5,7H2 |
InChI Key |
RGVKWPJRYIHDTD-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)C3=C(CO2)C=C(C=C3)O |
solubility |
not available |
Origin of Product |
United States |
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